molecular formula C13H15N3 B1414818 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-32-8

3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1414818
CAS RN: 87642-32-8
M. Wt: 213.28 g/mol
InChI Key: NMIYYRKHQJMJAY-UHFFFAOYSA-N
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Description

The compound “3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyridine and a pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and pyrazole rings would contribute to the rigidity of the molecule, while the methylphenyl group would add some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrazole rings might make the compound relatively stable and resistant to degradation .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

  • Study of Molecular Structures : A study by Sagar et al. (2017) on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines focused on their synthesis, molecular conformations, and hydrogen bonding. This research provides insights into the molecular structure and interactions of compounds similar to 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Structural Analysis and Tautomerism

  • Tautomerism and Structural Transformation : A 2014 study by Gubaidullin et al. examined the structure of spontaneous transformation products of related pyrazolo[4,3-c]pyridines in crystal and solution, which is significant for understanding the stability and tautomerism of these compounds (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Inhibition of Mycobacterium tuberculosis

  • Mycobacterium tuberculosis Inhibition : A 2013 study by Samala et al. evaluated derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine for inhibition of Mycobacterium tuberculosis pantothenate synthetase. This indicates potential applications in developing treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : Research by Dandia et al. (2013) and Sudheer & Quraishi (2015) explored the use of pyrazolo[4,3-b]pyridine derivatives as corrosion inhibitors. These studies indicate the potential of these compounds in protecting metals like steel and copper from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013); (Sudheer & Quraishi, 2015).

Optical and Electronic Applications

  • Optical and Electronic Properties : Studies by El-Menyawy et al. (2019) and Zedan et al. (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives. These findings suggest potential applications in optoelectronics, such as photosensors and devices with specific optical properties (El-Menyawy, Zedan, & Nawar, 2019); (Zedan, El-Taweel, & El-Menyawy, 2020).

Mechanism of Action

Target of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines . This suggests that the compound may target proteins or enzymes involved in cell proliferation, such as poly (ADP-ribose) polymerase 1 (PARP-1) and caspase 9 .

Mode of Action

It’s suggested that the compound inducesPARP-1 cleavage , activates the initiator enzyme of the apoptotic cascade caspase 9 , and reduces the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound may induce cell death through the activation of apoptosis, a form of programmed cell death.

Biochemical Pathways

The compound likely affects the biochemical pathways related to cell proliferation and apoptosis. The activation of caspase 9 suggests that the compound may affect the intrinsic pathway of apoptosis , which is typically triggered by cellular stress. The reduction in PCNA levels indicates that the compound may also affect the DNA replication and repair pathways , as PCNA is a key player in these processes .

Result of Action

The compound’s action results in the induction of apoptosis and the inhibition of cell proliferation. This is evidenced by the activation of caspase 9, the induction of PARP-1 cleavage, and the reduction in PCNA levels . These effects suggest that the compound may have potential antiproliferative effects, particularly against cancer cells.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-2-4-10(5-3-9)13-11-8-14-7-6-12(11)15-16-13/h2-5,14H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYYRKHQJMJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651607
Record name 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

CAS RN

87642-32-8
Record name 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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